molecular formula C20H22N2O3 B2885581 (S)-methyl 3-(1H-indol-3-yl)-2-((4-methoxybenzyl)amino)propanoate CAS No. 168766-62-9

(S)-methyl 3-(1H-indol-3-yl)-2-((4-methoxybenzyl)amino)propanoate

Cat. No.: B2885581
CAS No.: 168766-62-9
M. Wt: 338.407
InChI Key: PLTOYKCDGVWHOQ-IBGZPJMESA-N
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Description

(S)-Methyl 3-(1H-indol-3-yl)-2-((4-methoxybenzyl)amino)propanoate: is a complex organic compound featuring an indole moiety, a methoxybenzyl group, and a propanoate ester

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with indole-3-carboxaldehyde and 4-methoxybenzylamine.

  • Reaction Steps:

    • Knoevenagel Condensation: Indole-3-carboxaldehyde reacts with 4-methoxybenzylamine under Knoevenagel condensation conditions to form an intermediate.

    • Esterification: The intermediate undergoes esterification with methanol in the presence of an acid catalyst to yield the final product.

  • Industrial Production Methods: Large-scale synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The indole ring can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the ester group to produce corresponding alcohols.

  • Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Indole-3-carboxylic acid derivatives.

  • Reduction Products: (S)-methyl 3-(1H-indol-3-yl)-2-((4-methoxybenzyl)amino)propanol.

  • Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

(S)-Methyl 3-(1H-indol-3-yl)-2-((4-methoxybenzyl)amino)propanoate: has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Studied for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

  • Industry: Applied in the development of new materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.

  • Pathways Involved: Potential pathways include those related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

(S)-Methyl 3-(1H-indol-3-yl)-2-((4-methoxybenzyl)amino)propanoate: is compared with similar compounds such as:

  • Indole-3-carboxaldehyde: Similar indole structure but lacks the methoxybenzyl group.

  • 4-Methoxybenzylamine: Similar methoxybenzyl group but lacks the indole moiety.

  • Propanoic acid derivatives: Similar ester group but different core structure.

Uniqueness: The combination of the indole ring, methoxybenzyl group, and propanoate ester makes this compound unique, offering distinct chemical and biological properties compared to its counterparts.

Properties

IUPAC Name

methyl (2S)-3-(1H-indol-3-yl)-2-[(4-methoxyphenyl)methylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-24-16-9-7-14(8-10-16)12-21-19(20(23)25-2)11-15-13-22-18-6-4-3-5-17(15)18/h3-10,13,19,21-22H,11-12H2,1-2H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTOYKCDGVWHOQ-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN[C@@H](CC2=CNC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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